N-(4,4-dimethyl-2-oxooxolan-3-yl)prop-2-enamide
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Overview
Description
N-(4,4-dimethyl-2-oxooxolan-3-yl)prop-2-enamide is a chemical compound with a complex structure that includes a 4,4-dimethyl-2-oxooxolan ring and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-dimethyl-2-oxooxolan-3-yl)prop-2-enamide typically involves multiple steps, starting with the formation of the oxolan ring. One common approach is the cyclization of a suitable precursor, such as a dihydrofuran derivative, under acidic or basic conditions. The prop-2-enamide group can be introduced through a subsequent reaction with an appropriate amine source.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4,4-dimethyl-2-oxooxolan-3-yl)prop-2-enamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, N-(4,4-dimethyl-2-oxooxolan-3-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme-substrate interactions or as a probe in biochemical assays. Its ability to interact with specific biological targets can provide insights into various biological processes.
Medicine: Potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents for various diseases.
Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(4,4-dimethyl-2-oxooxolan-3-yl)prop-2-enamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
N-(4,4-dimethyl-2-oxooxolan-3-yl)acetate
tert-Butyl N-(4,4-dimethyl-2-oxooxolan-3-yl)carbamate
Uniqueness: N-(4,4-dimethyl-2-oxooxolan-3-yl)prop-2-enamide is unique due to its specific functional groups and structural features, which distinguish it from other compounds in its class
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
Properties
CAS No. |
2408959-90-8 |
---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
N-(4,4-dimethyl-2-oxooxolan-3-yl)prop-2-enamide |
InChI |
InChI=1S/C9H13NO3/c1-4-6(11)10-7-8(12)13-5-9(7,2)3/h4,7H,1,5H2,2-3H3,(H,10,11) |
InChI Key |
DYMBMCIIEXGRKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)C1NC(=O)C=C)C |
Purity |
93 |
Origin of Product |
United States |
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